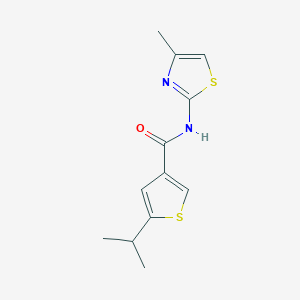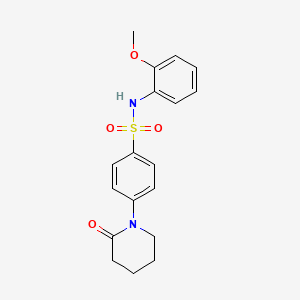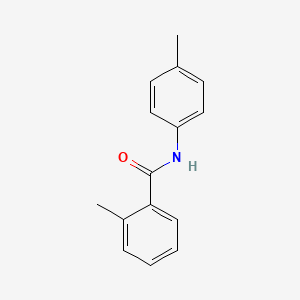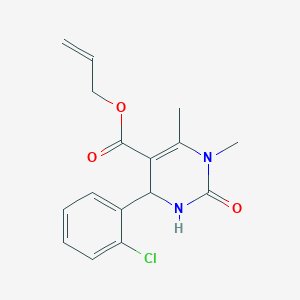
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Vue d'ensemble
Description
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as IKK16, is a small molecule inhibitor that targets the IκB kinase (IKK) complex. The IKK complex is involved in the regulation of the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cancer. IKK16 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide inhibits the IKK complex by binding to the ATP-binding pocket of the IKKβ subunit, which is required for the activation of the NF-κB pathway. By inhibiting the IKK complex, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide prevents the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce cytokine production, inhibit T-cell activation, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its selectivity for the IKK complex, which reduces the risk of off-target effects. Additionally, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
The potential therapeutic applications of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide are still being explored, and there are several future directions for research in this area. One area of interest is the development of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide-based combination therapies for cancer and inflammation. Another area of interest is the exploration of the role of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in other disease pathways, such as the cGAS-STING pathway in autoimmune diseases. Additionally, the development of more potent and selective IKK inhibitors is an area of active research.
Applications De Recherche Scientifique
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammation models have also demonstrated the potential of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in reducing inflammation and autoimmune responses.
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-7(2)10-4-9(6-16-10)11(15)14-12-13-8(3)5-17-12/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDDHBMNKFELEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4887691.png)

![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)


![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B4887746.png)

![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)